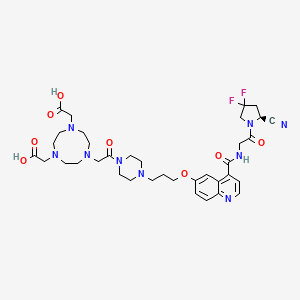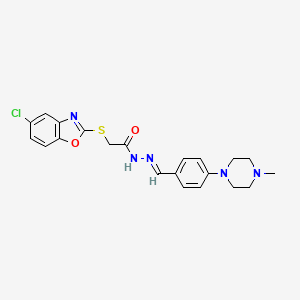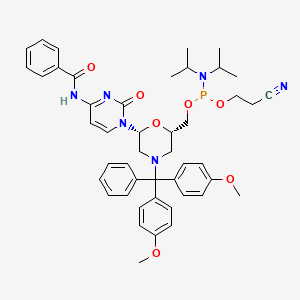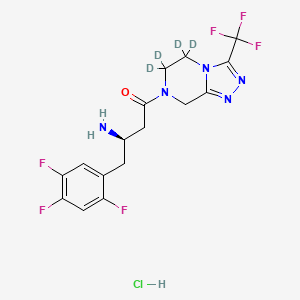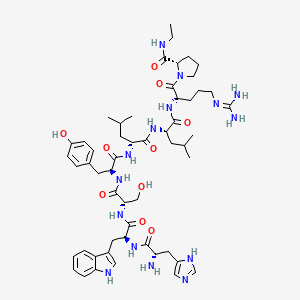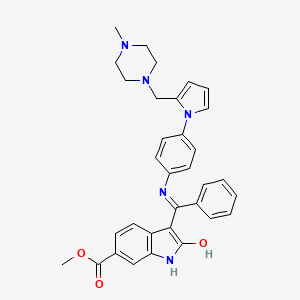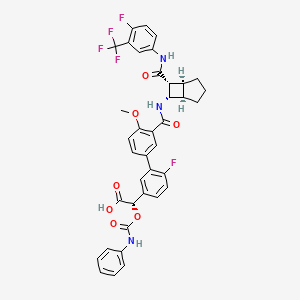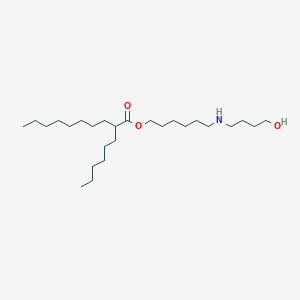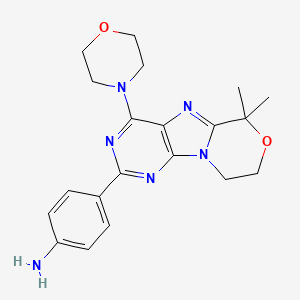
PI3K-IN-38
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K-IN-38 is a potent and orally bioavailable inhibitor of phosphatidylinositol-3-kinase, specifically targeting the alpha isoform of phosphatidylinositol-3-kinase. This compound has demonstrated significant anticancer and anti-inflammatory activities, making it a valuable candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of PI3K-IN-38 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production .
Analyse Des Réactions Chimiques
Types of Reactions: PI3K-IN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction outcomes .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced pharmacological properties. These derivatives are often tested for their efficacy in inhibiting phosphatidylinositol-3-kinase and their potential therapeutic applications .
Applications De Recherche Scientifique
PI3K-IN-38 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the phosphatidylinositol-3-kinase signaling pathway. In biology, it helps elucidate the role of phosphatidylinositol-3-kinase in cellular processes such as growth, survival, and metabolism .
In medicine, this compound is being investigated for its potential to treat various cancers, including breast cancer and hematologic malignancies. Its ability to inhibit phosphatidylinositol-3-kinase makes it a promising candidate for targeted cancer therapy. Additionally, it has shown potential in treating inflammatory diseases by modulating the immune response .
Mécanisme D'action
PI3K-IN-38 exerts its effects by selectively inhibiting the alpha isoform of phosphatidylinositol-3-kinase. This inhibition disrupts the phosphatidylinositol-3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is crucial for cell growth, survival, and proliferation. By blocking this pathway, this compound induces apoptosis and inhibits tumor growth .
Comparaison Avec Des Composés Similaires
PI3K-IN-38 is unique compared to other phosphatidylinositol-3-kinase inhibitors due to its high selectivity for the alpha isoform and its oral bioavailability. Similar compounds include alpelisib, idelalisib, and duvelisib, which also target phosphatidylinositol-3-kinase but differ in their selectivity and pharmacokinetic properties .
List of Similar Compounds:- Alpelisib
- Idelalisib
- Duvelisib
- GDC-0077
- Taselisib
These compounds share a common mechanism of action but vary in their clinical applications and side effect profiles .
Propriétés
Formule moléculaire |
C20H24N6O2 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
4-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)aniline |
InChI |
InChI=1S/C20H24N6O2/c1-20(2)19-22-15-17(25-7-10-27-11-8-25)23-16(13-3-5-14(21)6-4-13)24-18(15)26(19)9-12-28-20/h3-6H,7-12,21H2,1-2H3 |
Clé InChI |
ZXKUIDJEEORBPY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CC=C(C=C5)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



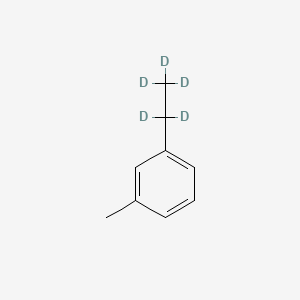
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)

